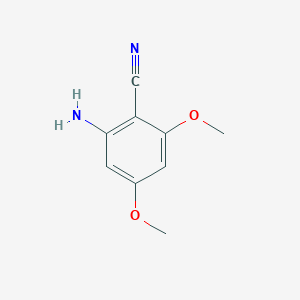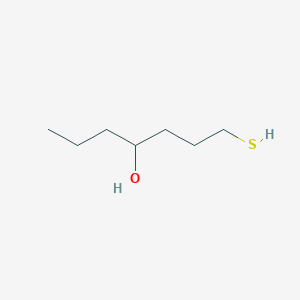![molecular formula C15H18ClNO2 B1379369 tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate CAS No. 1803580-71-3](/img/structure/B1379369.png)
tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate
Descripción general
Descripción
“tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate” is a chemical compound with the molecular formula C15H18ClNO2 . It has a molecular weight of 279.76 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (tert-butyl N-…carbamate) attached to a prop-2-yn-1-yl group with a 2-chloro-6-methylphenyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Aplicaciones Científicas De Investigación
Isomorphous Crystal Structures
Research on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, highlights the significance of simultaneous hydrogen and halogen bonds involving carbonyl groups. These studies provide insights into the structural chemistry of carbamates and their isostructural families, demonstrating the importance of specific bonding interactions in determining crystal packing and molecular orientation (Baillargeon et al., 2017).
Carbamate Derivatives and Hydrogen Bonding
Investigations into carbamate derivatives reveal the intricate interplay of strong and weak hydrogen bonds shaping the three-dimensional architecture of these compounds. This work underscores the role of specific molecular interactions in the crystallization process and the formation of complex molecular assemblies (Das et al., 2016).
Synthesis and Applications in Drug Discovery
The synthesis of carbamate derivatives has been explored for their potential applications in drug discovery. For example, studies on the synthesis of intermediates related to natural products with cytotoxic activity against human carcinoma cell lines demonstrate the utility of carbamates in medicinal chemistry. These research efforts are crucial for developing novel synthetic routes and understanding the mechanism of action of potential drug candidates (Tang et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Carbamates are often used in medicinal chemistry and they can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Carbamates typically work by forming a covalent bond with their target, which can lead to inhibition of the target’s function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Carbamates are often involved in pathways related to neurotransmission, as they can inhibit enzymes like acetylcholinesterase .
Pharmacokinetics
Carbamates are generally well absorbed and can be metabolized by the liver .
Result of Action
The effects of carbamates can range from enzyme inhibition to modulation of receptor activity .
Action Environment
The action of “tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate” can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound and its interaction with its target .
Propiedades
IUPAC Name |
tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-ynyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-11-7-5-9-13(16)12(11)8-6-10-17-14(18)19-15(2,3)4/h5,7,9H,10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMAUENCKZLCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C#CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126665 | |
| Record name | Carbamic acid, N-[3-(2-chloro-6-methylphenyl)-2-propyn-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803580-71-3 | |
| Record name | Carbamic acid, N-[3-(2-chloro-6-methylphenyl)-2-propyn-1-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803580-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-(2-chloro-6-methylphenyl)-2-propyn-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)

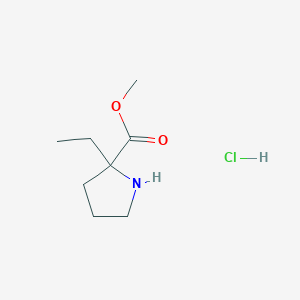

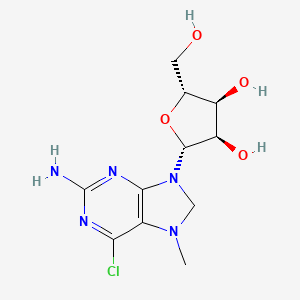
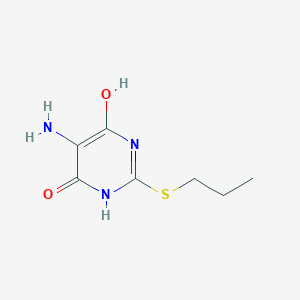
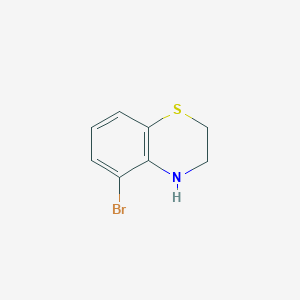
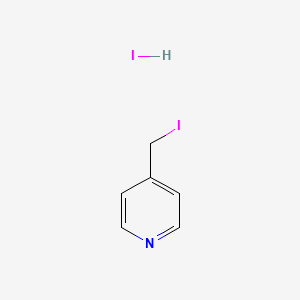
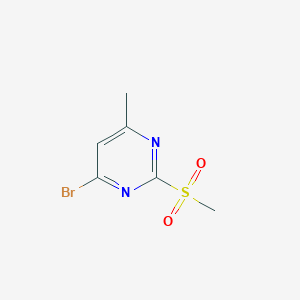
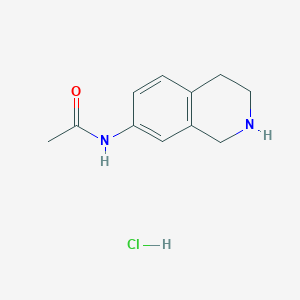
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)
